molecular formula C14H19N3O B1297182 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one CAS No. 438621-58-0

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one

カタログ番号: B1297182
CAS番号: 438621-58-0
分子量: 245.32 g/mol
InChIキー: ZIILOBDVULJBMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one is a heterocyclic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one has several scientific research applications:

作用機序

The mechanism of action of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .

類似化合物との比較

Similar Compounds

  • 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
  • 8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
  • 2,8-diazaspiro[4.5]decan-1-one derivatives

Uniqueness

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one is unique due to its specific spiro structure and the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique spiro structure, characterized by a piperidine ring fused to an imidazolidinone system, provides opportunities for various biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉N₃O
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 170921-48-9

The compound's structure features a benzyl group at the 8-position, which enhances its reactivity and interaction with biological targets. The presence of nitrogen atoms in its framework contributes to its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with receptor-interacting protein kinase 1 (RIPK1). This interaction is crucial in regulating necroptosis, a form of programmed cell death implicated in various inflammatory diseases. By inhibiting RIPK1 activity, the compound may mitigate tissue damage associated with necroptosis .

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

Anticancer Activity

Research indicates that derivatives of the triazaspiro scaffold exhibit promising anticancer properties. For instance:

  • Compound Efficacy : In vitro studies have shown that modifications to the triazaspiro structure can enhance selectivity and potency against various cancer cell lines.
  • IC50 Values : Some derivatives have demonstrated IC50 values in the nanomolar range against cancer cells such as HeLa and SMMC-7721 .

Inhibition of RIPK1

Inhibition studies have highlighted the compound's potential as a therapeutic agent in conditions where RIPK1-mediated necroptosis is detrimental:

  • Selectivity : The compound has shown selectivity for RIPK1 over other kinases, which is critical for reducing off-target effects in therapeutic applications .

Case Study 1: Structural Optimization for RIPK1 Inhibition

A study focused on optimizing the triazaspiro scaffold led to the identification of several derivatives with enhanced RIPK1 inhibitory activity. Among these, specific modifications at the benzyl position significantly improved potency and selectivity:

  • Key Findings : The optimized compounds exhibited IC50 values as low as 3 nM against RIPK1, demonstrating their potential as therapeutic agents in inflammatory diseases .

Case Study 2: Anticancer Compound Development

Another investigation synthesized a series of compounds based on the triazaspiro framework and evaluated their anticancer activities:

  • Results : Several compounds showed remarkable efficacy against multiple cancer cell lines, with some achieving IC50 values lower than standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) indicated that electron-donating groups at specific positions were crucial for enhancing anticancer activity .

Summary of Biological Activities

Activity TypeTarget/PathwayIC50 (nM)Notes
RIPK1 InhibitionNecroptosis Pathway3Selective inhibition
Anticancer ActivityVarious Cancer Cell Lines<100Potent against HeLa and SMMC-7721

特性

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-15-11-14(16-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIILOBDVULJBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。